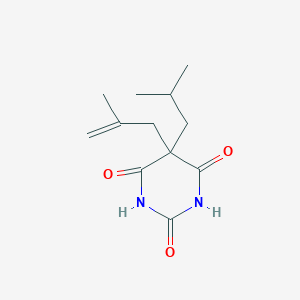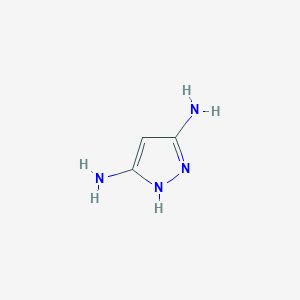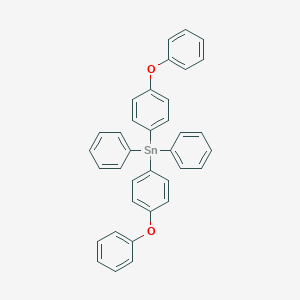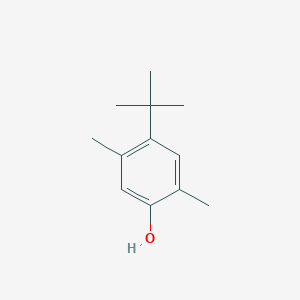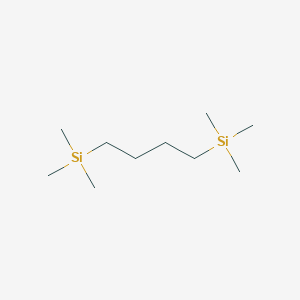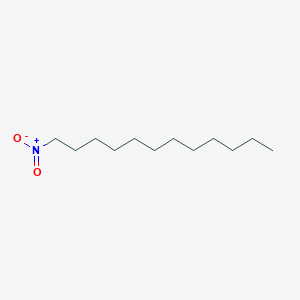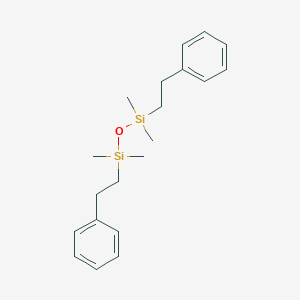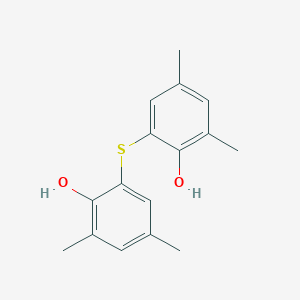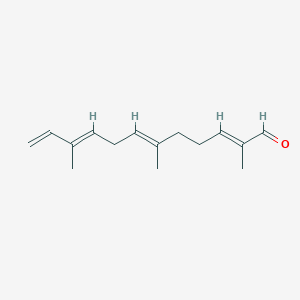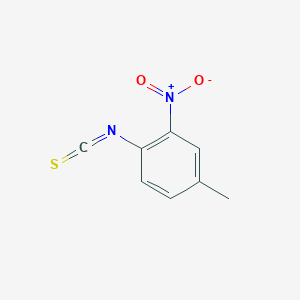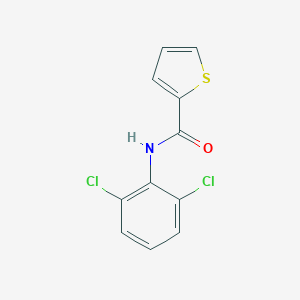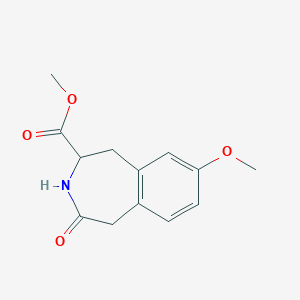
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is a chemical compound with various scientific research applications. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been synthesized using various methods and has shown potential in various biochemical and physiological applications.
作用機序
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is related to its ability to act as a dopamine receptor antagonist. It binds to the dopamine receptors in the brain and inhibits the action of dopamine, which is a neurotransmitter that is involved in various physiological and behavioral processes.
生化学的および生理学的効果
The biochemical and physiological effects of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester are related to its ability to modulate the activity of dopamine receptors in the brain. It has been found to have a significant effect on various physiological processes such as locomotor activity, memory, and learning.
実験室実験の利点と制限
One of the main advantages of using 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester in lab experiments is its ability to act as a potent dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
将来の方向性
There are several future directions for the research on 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester. One of the most promising directions is the development of more potent and selective dopamine receptor antagonists that can be used in the treatment of various neurological disorders. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as cancer and diabetes.
合成法
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been achieved using several methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium methoxide to yield the final product.
科学的研究の応用
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a significant effect on the central nervous system. It has been found to act as a potent dopamine receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
特性
CAS番号 |
17639-49-5 |
|---|---|
製品名 |
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester |
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
QWXGDSIAAZSFDS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
正規SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
同義語 |
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



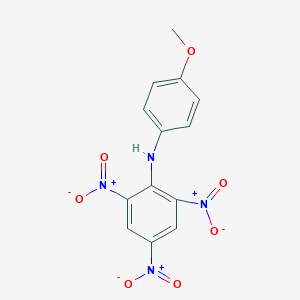
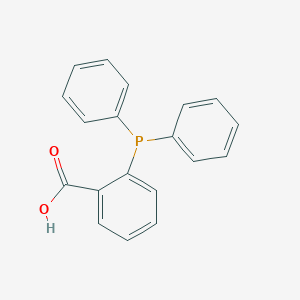
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
